molecular formula C6H17ClN2O B13662729 (R)-2,6-Diaminohexan-1-ol hydrochloride

(R)-2,6-Diaminohexan-1-ol hydrochloride

Cat. No.: B13662729
M. Wt: 168.66 g/mol
InChI Key: QJZLNXBTYAJWNK-FYZOBXCZSA-N
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Description

®-2,6-Diaminohexan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,6-Diaminohexan-1-ol hydrochloride typically involves the reduction of lysine derivatives. One common method includes the reduction of lysine using sodium borohydride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of ®-2,6-Diaminohexan-1-ol hydrochloride often involves large-scale reduction processes. The use of high-pressure hydrogenation and catalytic reduction methods are common. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

®-2,6-Diaminohexan-1-ol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further modify the compound, often leading to the formation of more complex molecules.

    Substitution: The amino groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and other nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various lysine derivatives, which have applications in pharmaceuticals and other industries.

Scientific Research Applications

®-2,6-Diaminohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to protein synthesis and enzyme function.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2,6-Diaminohexan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It can also interact with receptors and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Lysine: As a derivative of lysine, ®-2,6-Diaminohexan-1-ol hydrochloride shares many properties with this essential amino acid.

    Ornithine: Another amino acid with similar properties, often used in similar applications.

    Arginine: A basic amino acid with comparable chemical behavior.

Uniqueness

What sets ®-2,6-Diaminohexan-1-ol hydrochloride apart is its chiral nature and specific reactivity, making it particularly valuable in the synthesis of chiral drugs and other specialized applications.

Properties

Molecular Formula

C6H17ClN2O

Molecular Weight

168.66 g/mol

IUPAC Name

(2R)-2,6-diaminohexan-1-ol;hydrochloride

InChI

InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m1./s1

InChI Key

QJZLNXBTYAJWNK-FYZOBXCZSA-N

Isomeric SMILES

C(CCN)C[C@H](CO)N.Cl

Canonical SMILES

C(CCN)CC(CO)N.Cl

Origin of Product

United States

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